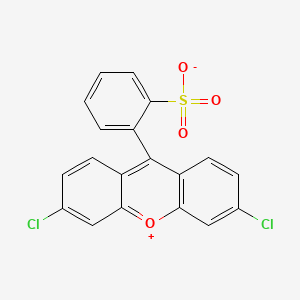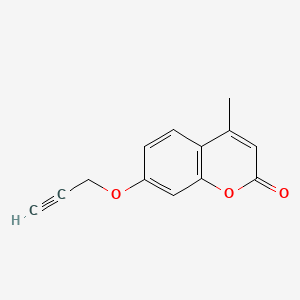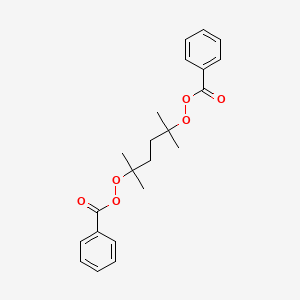
azane;prop-2-enoic acid;prop-1-en-2-ylbenzene;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
azane;prop-2-enoic acid;prop-1-en-2-ylbenzene;styrene: This compound is often used in various industrial applications due to its unique properties, such as its ability to form films and its resistance to water and chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this copolymer typically involves free radical polymerization. The monomers 2-propenoic acid, ethenylbenzene, and (1-methylethenyl)benzene are polymerized in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent, such as toluene or ethyl acetate, at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the polymerization process is often conducted in large-scale reactors with precise control over temperature, pressure, and monomer feed rates. The resulting polymer is then neutralized with ammonium hydroxide to form the ammonium salt. The final product is typically obtained as a solution or dispersion, which can be further processed into films, coatings, or other forms.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, particularly at the unsaturated sites of the monomers.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, especially at the aromatic rings of ethenylbenzene and (1-methylethenyl)benzene.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor for the synthesis of other polymers and copolymers.
- Employed in the development of advanced materials with specific properties, such as hydrogels and superabsorbent polymers.
Biology:
- Utilized in the fabrication of biocompatible coatings for medical devices.
- Investigated for use in drug delivery systems due to its ability to form stable films and encapsulate active ingredients.
Medicine:
- Applied in the development of wound dressings and other medical materials that require biocompatibility and resistance to microbial growth.
Industry:
- Used in the production of paints, coatings, and adhesives.
- Employed in water treatment processes as a flocculant or coagulant .
Mécanisme D'action
The mechanism by which this copolymer exerts its effects is primarily related to its ability to form stable films and its chemical resistance. The polymer chains interact with each other and with substrates through hydrogen bonding, van der Waals forces, and ionic interactions. These interactions contribute to the formation of a cohesive and durable film. Additionally, the presence of ammonium ions enhances the polymer’s solubility in water and its ability to interact with other ionic species .
Comparaison Avec Des Composés Similaires
- 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, sodium salt
- 2-Propenoic acid, polymer with butyl 2-propenoate, ethenylbenzene and (1-methylethenyl)benzene, ammonium salt
- 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, potassium salt
Comparison:
- 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, sodium salt: Similar in structure but differs in the counterion, which can affect solubility and ionic interactions.
- 2-Propenoic acid, polymer with butyl 2-propenoate, ethenylbenzene and (1-methylethenyl)benzene, ammonium salt: Contains an additional monomer (butyl 2-propenoate), which can impart different physical properties, such as flexibility and hydrophobicity.
- 2-Propenoic acid, polymer with ethenylbenzene and (1-methylethenyl)benzene, potassium salt: Similar to the ammonium salt but with potassium as the counterion, affecting solubility and ionic interactions .
Propriétés
Numéro CAS |
89678-90-0 |
|---|---|
Formule moléculaire |
C20H25NO2 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
azane;prop-2-enoic acid;prop-1-en-2-ylbenzene;styrene |
InChI |
InChI=1S/C9H10.C8H8.C3H4O2.H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;1-2-3(4)5;/h3-7H,1H2,2H3;2-7H,1H2;2H,1H2,(H,4,5);1H3 |
Clé InChI |
ZFOBAMQJUVELNL-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C=CC(=O)O.N |
SMILES canonique |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C=CC(=O)O.N |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5,7-Dichloro-4-methylbenzo[b]thiophene-3(2h)-one](/img/structure/B1617343.png)
![Benzenesulfonic acid, 3-[(1,3-dioxobutyl)amino]-4-methoxy-](/img/structure/B1617344.png)
